N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides, aryl halides, or organometallic reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl group and the 2,2-dimethylpropanamide moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H17N3O2S/c1-5-15-6-7-12-13-9(16-7)11-8(14)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) |
InChI Key |
JGHFZEIRUIFCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.